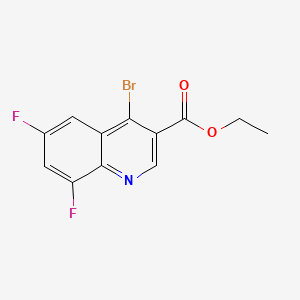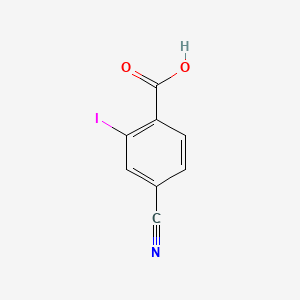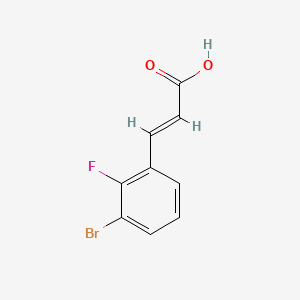
3-Bromo-2-fluorocinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluorocinnamic acid, also known as 3-BFCA, is a fluorinated derivative of cinnamic acid and is widely used in organic synthesis. It is a reactive, colourless solid with a melting point of 145°C. 3-BFCA has been used as a building block in the synthesis of a wide range of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-BFCA has been used in the synthesis of various bioactive molecules, including small molecules, peptides, and proteins.
Applications De Recherche Scientifique
Chemical Synthesis and Optimization
3-Bromo-2-fluorocinnamic acid plays a significant role in chemical synthesis, particularly in the development and optimization of various compounds. The research conducted by Leng et al. (2020) on the development of clickable connective hubs like BTESF (1-bromo-2-triazolethane-1-sulfonyl fluoride) showcases its utility in the fluorosulfonylvinylation of primary and secondary amines. This innovation led to enhanced antimicrobial activity against Gram-positive bacteria, indicating the potential of 3-Bromo-2-fluorocinnamic acid derivatives in medical applications (Leng et al., 2020).
Environmental Biodegradation
The compound's role extends to environmental science, particularly in the biodegradation of fluorinated compounds. Studies like those by Amorim et al. (2013) reveal the effectiveness of bacterial strains like Rhodococcus sp. in degrading 4-fluorocinnamic acid, suggesting a potential avenue for mitigating environmental pollution from fluoric agrochemicals (Amorim et al., 2013).
Pharmaceutical Applications
In pharmaceuticals, the compound is noted for its potential in drug development and optimization. Research highlighted by Sutherland et al. (2003) on the synthesis of various substituted fluoropyridines and pyridones hints at its vast potential in developing pharmaceutical compounds with improved efficacy and targeted action (Sutherland & Gallagher, 2003).
Bioaugmentation and Waste Treatment
The application of 3-Bromo-2-fluorocinnamic acid in bioaugmentation, particularly in treating transient shock loads of fluorocinnamic acid in biological systems like rotating biological contactors, showcases its utility in waste management and treatment. This was particularly evident in the study by Amorim et al. (2013), where the introduction of degrading bacteria improved the breakdown of fluorocinnamic acid, although with some limitations due to intermittent feeding (Amorim et al., 2013).
Biocide Potentiation
The compound's derivatives also show promise in enhancing the efficacy of biocides. A study by Malheiro et al. (2019) found that derivatives like α-fluorocinnamic acid, when combined with common biocides like lactic acid, significantly improved the inhibitory action against bacteria like Escherichia coli and Staphylococcus aureus (Malheiro et al., 2019).
Mécanisme D'action
Target of Action
This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers . The exact biological targets and their roles are still under investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other molecules can affect the activity of 3-Bromo-2-fluorocinnamic acid.
Propriétés
IUPAC Name |
(E)-3-(3-bromo-2-fluorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTIAAOXVAUDCJ-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluorocinnamic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

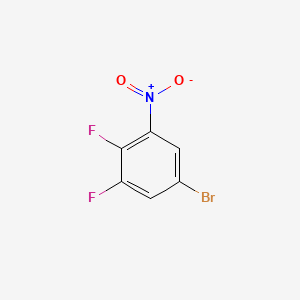
![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)

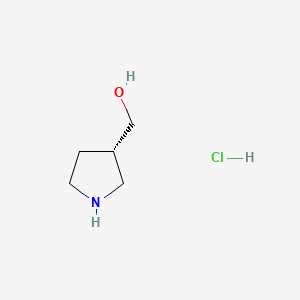
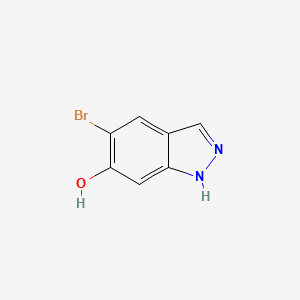
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B578609.png)

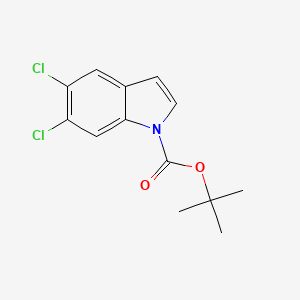
![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)
